3-Bromo-2-chloro-5-ethylbenzaldehyde
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Overview
Description
3-Bromo-2-chloro-5-ethylbenzaldehyde: is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound is a derivative of benzaldehyde, featuring bromine, chlorine, and ethyl substituents on the benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-ethylbenzaldehyde. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Bromo-2-chloro-5-ethylbenzoic acid.
Reduction: 3-Bromo-2-chloro-5-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-5-ethylbenzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzaldehyde depends on its specific application and the target molecule it interacts withThe bromine and chlorine substituents can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
3-Bromo-5-ethylbenzaldehyde: Similar structure but lacks the chlorine substituent.
2-Chloro-5-ethylbenzaldehyde: Similar structure but lacks the bromine substituent.
3-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the ethyl substituent.
Uniqueness: 3-Bromo-2-chloro-5-ethylbenzaldehyde is unique due to the presence of both bromine and chlorine substituents along with the ethyl group on the benzene ring. This combination of substituents can lead to distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C9H8BrClO |
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Molecular Weight |
247.51 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-ethylbenzaldehyde |
InChI |
InChI=1S/C9H8BrClO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3 |
InChI Key |
XTLVCZQGPQQKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)C=O |
Origin of Product |
United States |
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